molecular formula C13H14BrN3O2S B215471 2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B215471
M. Wt: 356.24 g/mol
InChI Key: DCWGQJIQYTUZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPTA and falls under the category of thiadiazole derivatives.

Scientific Research Applications

BPTA has a wide range of potential applications in scientific research. One of the most significant applications of BPTA is its use as a potential anticancer agent. Studies have shown that BPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPTA has also been found to have potential applications in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.

Mechanism of Action

The mechanism of action of BPTA involves the inhibition of various enzymes and proteins that are involved in cell proliferation and apoptosis. BPTA inhibits the activity of cyclin-dependent kinases (CDKs), which are responsible for the regulation of the cell cycle. BPTA also inhibits the activity of histone deacetylases (HDACs), which are responsible for the regulation of gene expression. By inhibiting these enzymes, BPTA induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects
BPTA has been found to have various biochemical and physiological effects. Studies have shown that BPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. BPTA has also been found to have potential applications in the treatment of Alzheimer's disease, as it inhibits the formation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

BPTA has various advantages and limitations for lab experiments. One of the main advantages of BPTA is its potential applications in the field of cancer research. BPTA has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential anticancer agent. However, one of the limitations of BPTA is its limited solubility in water, which can make it difficult to use in lab experiments.

Future Directions

There are several future directions for the research on BPTA. One of the future directions is to investigate the potential applications of BPTA in the treatment of other diseases, such as Parkinson's disease and Huntington's disease. Another future direction is to develop more efficient synthesis methods for BPTA, which can improve its solubility and make it easier to use in lab experiments. Finally, future research can focus on the development of BPTA analogs, which can have improved efficacy and reduced toxicity.
Conclusion
2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. In this paper, we discussed the synthesis method of BPTA, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. BPTA has potential applications in the field of cancer research and the treatment of Alzheimer's disease. Future research can focus on investigating the potential applications of BPTA in the treatment of other diseases, developing more efficient synthesis methods, and developing BPTA analogs.

Synthesis Methods

The synthesis of BPTA involves the reaction of 4-bromoaniline with ethyl chloroacetate in the presence of potassium carbonate to form 2-(4-bromophenyl)acetate. This intermediate is then reacted with thiosemicarbazide to form 2-(4-bromophenyl)-N-(1,3,4-thiadiazol-2-yl)acetamide. Finally, this compound is reacted with ethyl bromoacetate to form 2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide.

properties

Product Name

2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

Molecular Formula

C13H14BrN3O2S

Molecular Weight

356.24 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C13H14BrN3O2S/c1-2-19-8-12-16-17-13(20-12)15-11(18)7-9-3-5-10(14)6-4-9/h3-6H,2,7-8H2,1H3,(H,15,17,18)

InChI Key

DCWGQJIQYTUZSQ-UHFFFAOYSA-N

SMILES

CCOCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br

Canonical SMILES

CCOCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.